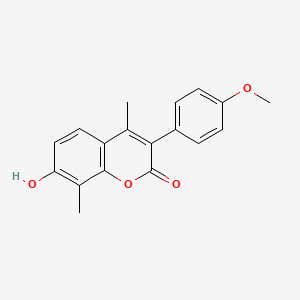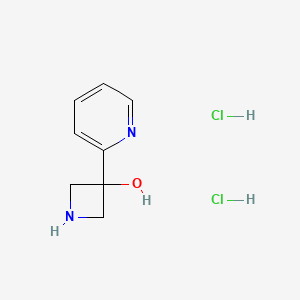
Dihydrochlorure de 3-(2-pyridyl)-3-azétidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Pyridyl)-3-azetidinol Dihydrochloride is a heterocyclic compound that contains both pyridine and azetidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Applications De Recherche Scientifique
3-(2-Pyridyl)-3-azetidinol Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and catalysts.
Safety and Hazards
Orientations Futures
While specific future directions for “3-(2-Pyridyl)-3-azetidinol Dihydrochloride” were not found, pyrazole-containing compounds, which are structurally similar, have been the subject of recent research due to their applicability and versatility in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride typically involves the reaction of 2-pyridyl derivatives with azetidine intermediates. One common method includes the use of 2-pyridyl zinc bromide and 2-bromopyridine derivatives under Negishi coupling conditions, which are catalyzed by nickel or palladium complexes . The reaction is often enhanced by microwave irradiation, significantly reducing the reaction time .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using robust catalytic systems. The use of continuous flow reactors can improve the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Pyridyl)-3-azetidinol Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Mécanisme D'action
The mechanism of action of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can participate in hydrogen bonding and π-π interactions, while the azetidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazines: These compounds also contain nitrogen heterocycles and are known for their wide range of biological activities.
Bipyridines: These compounds are used as ligands in coordination chemistry and have applications in catalysis and materials science.
Uniqueness
3-(2-Pyridyl)-3-azetidinol Dihydrochloride is unique due to its combination of pyridine and azetidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
3-pyridin-2-ylazetidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8(5-9-6-8)7-3-1-2-4-10-7;;/h1-4,9,11H,5-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKQTUNNCHZFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=N2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2542220.png)

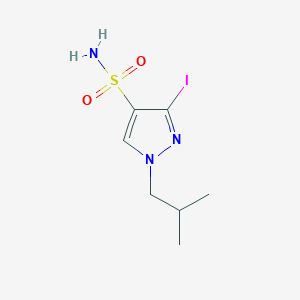
![4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2542225.png)
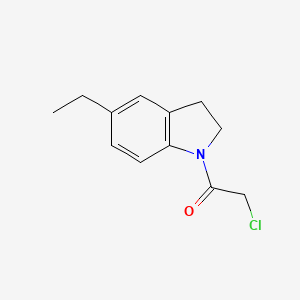
![N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine](/img/structure/B2542229.png)
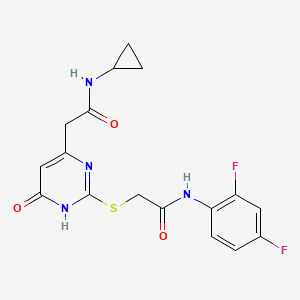
![1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2542231.png)
![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)
![N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2542236.png)
![1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea](/img/structure/B2542237.png)
![4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2542239.png)
